7-Methyl-6-oxooctanoic acid

Descripción

Contextualization within Oxo Fatty Acid Research

7-Methyl-6-oxooctanoic acid is classified as an oxo fatty acid, a group of fatty acids that contain a ketone functional group in addition to a carboxylic acid. nih.gov Oxo fatty acids, also known as keto fatty acids, are a subject of growing interest in lipidomics and medicinal chemistry. acs.orgnih.gov Historically, while some 3-oxo fatty acids were recognized as intermediates in the metabolic process of β-oxidation, the broader roles and diversity of saturated oxo fatty acids (SOFAs) with the oxo group at various positions have been less explored. acs.org

Recent advancements in analytical techniques, such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS), have enabled the identification of a wider range of these compounds in biological samples, including human plasma. acs.orgnih.gov This has spurred research into their potential endogenous roles and bioactive properties. The study of oxo fatty acids is part of a larger effort to understand the complex functions of lipids beyond their basic roles in energy storage and membrane structure.

Overview of Scholarly Significance and Research Trajectories

The scholarly significance of this compound stems primarily from its identification as a microbial degradation product of certain aromatic hydrocarbons. Research has shown that Pseudomonas species can oxidize isopropylbenzene, leading to the formation of (+)-2-hydroxy-7-methyl-6-oxooctanoic acid, indicating a metabolic pathway for these environmental contaminants. tandfonline.com This highlights the compound's relevance in the field of environmental microbiology and bioremediation.

Furthermore, the broader class of saturated oxo fatty acids, to which this compound belongs, has been investigated for its potential biological activities. Studies have explored the effects of various synthesized oxo fatty acids on human cancer cell lines, suggesting that these compounds may have roles in regulating cell growth and proliferation. acs.orgacs.org While specific research on the bioactivity of this compound is not as extensive as for other oxo fatty acids, its structural similarity to compounds with observed effects suggests a potential area for future investigation. The synthesis of related compounds, such as 7-methyl-8-oxo-nonanoic acid, has been documented, providing methodologies that could be adapted for producing this compound for further study. researchgate.net

Physicochemical Properties of this compound

Below is a table summarizing the key physicochemical properties of this compound, based on computed data from PubChem.

| Property | Value |

| Molecular Formula | C₉H₁₆O₃ nih.gov |

| Molecular Weight | 172.22 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 59210-01-4 nih.gov |

| Physical Form | Solid sigmaaldrich.com |

| XLogP3-AA | 1.1 nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 3 nih.gov |

| Rotatable Bond Count | 6 guidechem.com |

| Topological Polar Surface Area | 54.4 Ų nih.gov |

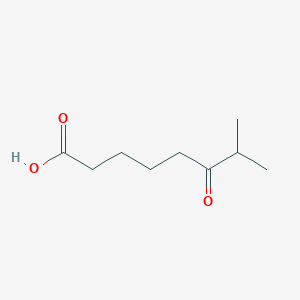

Structure

3D Structure

Propiedades

IUPAC Name |

7-methyl-6-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-7(2)8(10)5-3-4-6-9(11)12/h7H,3-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTWQXZMIOXBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415618 | |

| Record name | 7-methyl-6-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59210-01-4 | |

| Record name | 7-methyl-6-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 7 Methyl 6 Oxooctanoic Acid

Established and Proposed Chemical Synthesis Pathways

While specific literature detailing the synthesis of 7-methyl-6-oxooctanoic acid is limited, its structure as a γ-keto acid allows for the application of several well-established synthetic strategies. These methodologies can be categorized into several key approaches, including oxidation-based methods, multi-component reactions, nucleophilic substitution and ketonic cleavage routes, and regioselective acylation reactions.

Oxidation-Based Approaches for Keto Acid Formation

Oxidation of a suitable precursor is a direct and often effective method for the formation of a keto acid. A plausible precursor for this compound would be the corresponding secondary alcohol, 7-methyl-6-hydroxyoctanoic acid. The selective oxidation of the secondary alcohol to a ketone, without affecting the carboxylic acid moiety, can be achieved using a variety of modern oxidizing agents.

Commonly employed reagents for such transformations include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), and milder, more selective reagents such as the Dess-Martin periodinane or Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine). The choice of oxidant is critical to avoid over-oxidation or side reactions.

Table 1: Comparison of Oxidizing Agents for the Synthesis of this compound

| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) as solvent, room temperature. | Efficient for primary and secondary alcohols. | Chromium waste is toxic. |

| Pyridinium Dichromate (PDC) | Dichloromethane (DCM) or Dimethylformamide (DMF). | Milder than PCC, can be used for sensitive substrates. | Stoichiometric amounts are often required. |

| Dess-Martin Periodinane | Dichloromethane (DCM) as solvent, room temperature. | Mild conditions, high yields, short reaction times. | Reagent is shock-sensitive and expensive. |

| Swern Oxidation | Cryogenic temperatures (-78 °C), DCM as solvent. | High selectivity, avoids heavy metals. | Requires careful temperature control and produces foul-smelling byproducts. |

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient approach to complex molecules from simple starting materials in a single synthetic operation, thereby increasing atom economy and reducing waste. While a specific MCR for this compound is not prominently described, general strategies for γ-keto acid synthesis can be adapted. For instance, a photoredox-catalyzed dual decarboxylative coupling of an α-oxo acid with an appropriate anhydride (B1165640) could be a viable route. nih.gov In a hypothetical application, isovaleric acid (as a source of the isobutyl group) could be coupled with a derivative of glutaric anhydride.

Nucleophilic Substitution and Ketonic Cleavage Routes

A classical approach to the synthesis of ketones involves the reaction of an organometallic reagent with a carboxylic acid derivative. For the synthesis of this compound, a suitable strategy would involve the reaction of an isobutyl organometallic reagent with a derivative of glutaric acid.

A Grignard reagent, such as isobutylmagnesium bromide ((CH₃)₂CHCH₂MgBr), can be reacted with a suitable derivative of glutaric acid, like glutaryl chloride or glutaric anhydride. prepchem.comaskfilo.comchemicalbook.com The high reactivity of Grignard reagents often leads to the formation of a tertiary alcohol via double addition to the carbonyl group. masterorganicchemistry.comchemistrysteps.com To control the reaction and isolate the desired ketone, less reactive organometallic reagents like organocadmium or Gilman reagents (lithium diisobutylcuprate) are often employed. libretexts.org

Alternatively, the reaction of a Grignard reagent with a nitrile can yield a ketone after hydrolysis, which can be a more controlled process. masterorganicchemistry.com

Regioselective Acylation Reactions

Friedel-Crafts acylation is a powerful tool for the formation of aryl ketones, but its principles can be adapted for the synthesis of aliphatic ketones. wikipedia.orgsigmaaldrich.comorganic-chemistry.org A plausible route could involve the acylation of a suitable substrate with an acylating agent derived from isovaleric acid. For instance, the reaction of isovaleryl chloride with a suitable enolate derived from a protected glutaric acid derivative could yield the target molecule after deprotection. The regioselectivity of this acylation is crucial and would depend on the specific enolate and reaction conditions used.

Precursors and Starting Materials in Laboratory Synthesis

The synthesis of this compound relies on the availability of key precursors and starting materials. Based on the synthetic pathways discussed, the following compounds are of primary importance:

Isobutyl Precursors:

1-Bromo-2-methylpropane (Isobutyl bromide): Essential for the preparation of isobutylmagnesium bromide and other isobutyl organometallic reagents. prepchem.com

Isovaleric acid and its derivatives (e.g., isovaleryl chloride): Used in acylation reactions.

Five-Carbon Chain Precursors:

Glutaric acid: A dicarboxylic acid that can be converted into more reactive derivatives.

Glutaric anhydride: A cyclic anhydride that is a key electrophile in reactions with organometallic reagents. libretexts.orgchemicalbook.comsigmaaldrich.com It can be synthesized from glutaric acid. libretexts.org

Glutaryl chloride: A highly reactive derivative of glutaric acid.

Table 2: Key Precursors and Their Synthetic Relevance

| Precursor | Structure | Role in Synthesis |

| 1-Bromo-2-methylpropane | (CH₃)₂CHCH₂Br | Source of the isobutyl nucleophile (via Grignard reagent formation). prepchem.com |

| Glutaric anhydride | C₅H₆O₃ | Electrophilic five-carbon building block for reaction with organometallic reagents. libretexts.orgchemicalbook.comsigmaaldrich.com |

| Isovaleryl chloride | (CH₃)₂CHCH₂COCl | Acylating agent for Friedel-Crafts type reactions. |

| 7-methyl-6-hydroxyoctanoic acid | C₉H₁₈O₃ | Direct precursor for oxidation-based synthesis. |

Optimization of Synthetic Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants.

For Grignard-based syntheses , the choice of solvent is critical. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are standard due to their ability to solvate the magnesium center. prepchem.com However, the reactivity of the Grignard reagent can be moderated by using coordinating co-solvents or by converting it to a less reactive organocuprate. organic-chemistry.orgwisc.edu Temperature control is also vital; low temperatures (e.g., -78 °C to 0 °C) are often employed to prevent side reactions and double addition. dtu.dkacs.org

In oxidation reactions , the choice of a selective oxidant is the primary consideration to avoid over-oxidation of the target keto acid. The use of stoichiometric versus catalytic amounts of reagents can also impact the efficiency and cost-effectiveness of the synthesis. For instance, developing a catalytic oxidation process would be highly advantageous for large-scale production.

For acylation reactions , the choice of Lewis acid catalyst and its stoichiometry is crucial for activating the acylating agent without promoting side reactions. researchgate.net The reaction temperature and time must also be carefully controlled to ensure complete reaction while minimizing degradation of the product.

Table 3: Parameters for Optimization in Key Synthetic Steps

| Synthetic Step | Key Parameters for Optimization | Desired Outcome |

| Grignard Reaction | Solvent, Temperature, Reactant Stoichiometry, Nature of Organometallic Reagent. dtu.dkacs.orgresearchgate.netresearchgate.netnih.gov | Selective mono-addition to form the ketone, minimization of tertiary alcohol byproduct. |

| Oxidation | Choice of Oxidant, Reaction Temperature, Work-up Procedure. | Selective oxidation of the secondary alcohol to a ketone without cleavage or over-oxidation. |

| Acylation | Catalyst Choice and Loading, Solvent, Temperature, Reaction Time. researchgate.net | High regioselectivity and yield of the acylated product. |

By carefully selecting the synthetic route and meticulously optimizing the reaction conditions, it is possible to develop an efficient and scalable process for the synthesis of this compound.

Chemoenzymatic Synthesis and Biocatalysis for Enantioselective Production

Chemoenzymatic approaches have become indispensable for the enantioselective production of chiral molecules, leveraging the high specificity of enzymes to create stereochemically defined precursors for complex targets. In the context of this compound and related structures, biocatalysis is primarily employed to establish key chiral centers, particularly the hydroxyl group that results from the reduction of the C6-keto group.

The biosynthesis of biotin (B1667282), for which this compound is a precursor, involves a series of highly specific enzyme-mediated transformations. researchgate.net Four key enzymes are involved in converting pimeloyl-CoA and alanine (B10760859) into biotin. researchgate.net These enzymes exhibit remarkable substrate and reaction specificity. For instance, 8-Amino-7-oxopelargonic acid (AOP) synthase, a pyridoxal (B1214274) phosphate (B84403) (PLP) enzyme, specifically catalyzes the condensation of pimeloyl-CoA and alanine. researchgate.net Following this, 7,8-Diaminopelargonic acid (DAPA) aminotransferase uniquely uses S-adenosylmethionine (SAM) as the amino donor. researchgate.net Dethiobiotin (B101835) synthetase then facilitates the ATP-dependent formation of the ureido ring from a DAPA carbamate (B1207046) intermediate. researchgate.net The final step, catalyzed by biotin synthase, involves a complex radical-SAM mechanism to insert sulfur, converting dethiobiotin to biotin. researchgate.netnih.gov The specificity of these enzymes ensures the correct assembly of the biotin molecule, highlighting the power of enzymatic pathways in constructing complex natural products.

The creation of chiral alcohols via the stereoselective reduction of ketones is a cornerstone of modern asymmetric synthesis. This transformation is critical for producing precursors to molecules like (R)-(+)-α-lipoic acid and is conceptually analogous to the reduction required for derivatives of this compound. rsc.org Ketoreductases (KREDs) are widely employed for this purpose due to their ability to produce chiral alcohols with high enantiomeric excess (ee). nih.govsemanticscholar.org

For example, the stereocontrolled reduction of methyl 8,8-dimethyl-6-oxo-octanoate has been successfully achieved using immobilized Baker's yeast, yielding the corresponding (S)-alcohol, a key precursor for lipoic acid. rsc.org Similarly, specific KREDs, such as KRED1-Pglu from Pichia glucozyma, have been identified for their efficacy in reducing various ketones with high stereoselectivity. semanticscholar.org These enzymes often rely on cofactors like NADPH for their catalytic activity. semanticscholar.org The choice of enzyme and reaction conditions is critical to achieving the desired stereoisomer with high purity.

| Enzyme/Biocatalyst | Substrate | Product | Key Outcome |

|---|---|---|---|

| Immobilised Baker's Yeast | Methyl 8,8-dimethyl-6-oxo-octanoate | (S)-(–)-Methyl 6,8-dihydroxyoctanoate | Enantiospecific synthesis of a chiral diol precursor. rsc.org |

| KRED RtSCR9 (from Rhodosporidium toruloides) | Dimethylammonium-ketone | (S)-amine precursor | Near-perfect enantioselectivity at high substrate concentration (1 M). nih.gov |

| KRED1-Pglu (from Pichia glucozyma) | Aromatic ketones (e.g., benzil) | Chiral aromatic alcohols | High stereoselective reduction of prochiral ketones. semanticscholar.org |

Design and Synthesis of Advanced this compound Analogs and Derivatives

The design and synthesis of analogs of this compound are driven by the need to probe biological pathways, develop enzyme inhibitors, or create novel bioactive molecules. These efforts involve targeted structural modifications and the preparation of labeled compounds for tracing studies.

Structural modifications to the this compound framework can be directed at the carboxylic acid terminus, the keto group, the isopropyl moiety, or the intervening methylene (B1212753) chain. A key challenge in synthesizing these analogs is controlling regioselectivity and stereoselectivity. For instance, modifying the pimelic acid "arm" of the molecule, a structure derived from fatty acid synthesis pathways, requires careful planning to avoid unwanted side reactions along the carbon chain. nih.govasm.org

One example of a synthetic derivative involves replacing the C6-oxo group with other functionalities. The synthesis of thiol-containing intermediates has been explored to understand the sulfur insertion step in biotin biosynthesis. researchgate.net Researchers synthesized a primary thiol labeled with sulfur-35, sulfur-34, or deuterium (B1214612), which was successfully transformed into biotin by Bacillus sphaericus, indicating it is a plausible intermediate in the natural pathway. researchgate.net Synthetic challenges in such cases include the selective introduction of the thiol group and preventing its oxidation during the synthetic sequence.

Isotopically labeled analogs are crucial tools for elucidating metabolic pathways and enzyme mechanisms. The biosynthesis of biotin has been extensively studied using precursors labeled with various isotopes. researchgate.netasm.org The preparation of these labeled compounds allows researchers to track the fate of specific atoms through a series of complex biochemical reactions.

For example, [³H]pimelic acid has been used as a precursor to trace the formation of labeled biotin and its intermediates. researchgate.net To investigate the mechanism of biotin synthase, the enzyme that converts dethiobiotin to biotin, researchers have prepared dethiobiotin labeled with deuterium (d₃-9-dethiobiotin) and carbon-13 (¹³C-(9-methyl)-dethiobiotin). hawaii.edu Using the deuterium-labeled analog allowed for the determination of a kinetic isotope effect (KIE) of 7.95, confirming that hydrogen atom abstraction from the C9 position is the rate-limiting step of the reaction. hawaii.edu Furthermore, studies using dethiobiotin labeled with sulfur isotopes (³⁴S or ³⁵S) were instrumental in proving that the sulfur atom inserted into biotin originates from an iron-sulfur cluster within the biotin synthase enzyme itself, rather than from an external sulfur source. asm.orgnih.gov

| Labeled Compound/Precursor | Isotope | Purpose of Labeling | Key Finding |

|---|---|---|---|

| Pimelic acid | ³H | Trace intermediates in biotin biosynthesis. researchgate.net | Confirmed the presence of known intermediates and identified a new stable intermediate. researchgate.net |

| d₃-9-Dethiobiotin | ²H (Deuterium) | Determine the rate-limiting step of biotin synthase. hawaii.edu | A large KIE (7.95) showed that C-H bond cleavage at C9 is rate-limiting. hawaii.edu |

| ¹³C-(9-methyl)-dethiobiotin | ¹³C | Probe the structure of the catalytic intermediate. hawaii.edu | Provided direct spectroscopic evidence for the proposed intermediate structure. hawaii.edu |

| Biotin Synthase (BioB) | ³⁴S / ³⁵S | Identify the sulfur source in the final step of biotin synthesis. asm.orgnih.gov | Demonstrated that the sulfur atom is donated by the enzyme's internal [2Fe-2S] cluster. asm.org |

Biosynthetic Pathways and Biological Origin of 7 Methyl 6 Oxooctanoic Acid

Enzymatic Formation Mechanisms in Biological Systems

The formation of 7-Methyl-6-oxooctanoic acid is the result of a series of specific enzymatic reactions within microbial degradation pathways for terpenoids. In the case of cyclic monoterpenes like menthol, the pathway involves initial oxidation and ring cleavage. ethz.ch For acyclic terpenes such as citronellol (B86348) and geraniol, the well-characterized Acyclic Terpene Utilization (Atu) pathway is employed by bacteria like Pseudomonas species. nih.govnih.gov

This pathway involves a sequence of enzymatic steps:

Activation: The precursor terpene is typically oxidized and activated with Coenzyme A (CoA) to form a terpene-CoA thioester.

Carboxylation: A key step is the carboxylation of the methyl-branched chain, often catalyzed by a biotin-dependent geranyl-CoA carboxylase (GCase), a key enzyme of the Atu pathway. nih.gov

Hydration and Cleavage: Subsequent steps of hydration and cleavage modify the carbon skeleton.

Microbial Production and Degradation Pathways

Microorganisms are central to both the synthesis and catabolism of this compound. Various bacterial genera have been identified as capable of metabolizing terpenoids, and are thus potential producers of this keto acid.

Microbial Production: Bacteria such as Pseudomonas citronellolis and Pseudomonas aeruginosa are known to utilize the Atu pathway for the degradation of acyclic terpenes. nih.govnih.gov Additionally, anaerobic bacteria like Thauera terpenica have been shown to degrade menthol, producing related C10 dicarboxylic acids and CoA-derivatives that are structurally similar to this compound. ethz.ch Rhodococcus species are also well-documented for their versatile metabolic capabilities, including the biotransformation of various terpenoids. nih.gov

Degradation Pathway: Once formed, this compound does not accumulate but serves as a transient intermediate. Its chemical structure as a keto-substituted fatty acid makes it a suitable substrate for further catabolism through the beta-oxidation pathway. wikipedia.org In this process, the fatty acid chain is sequentially shortened by two-carbon units, producing acetyl-CoA. wikipedia.orgnih.gov The presence of the methyl group at the C-7 position may require specialized enzymes for its removal or processing, a common feature in the degradation of branched-chain fatty acids. nih.gov The resulting acetyl-CoA can then enter the citric acid cycle for energy production.

While this compound is a documented intermediate in the metabolism of terpenoid hydrocarbons, its role as a direct intermediate in the microbial degradation of aromatic hydrocarbons (compounds containing a benzene (B151609) ring) is not established in the scientific literature. The metabolic pathways for aromatic compounds like pyrene, phenanthrene, or toluene (B28343) are fundamentally different. nih.govnih.gov These pathways typically proceed through central intermediates such as catechol, protocatechuate, or benzoyl-CoA, and involve enzymatic ring-cleavage by dioxygenases, a mechanism distinct from the pathways that metabolize terpenoids. researchgate.netresearchgate.net

This compound is a quintessential oxidation product arising from the bacterial biotransformation of monoterpenoids. The formation of both the ketone group at C-6 and the carboxylic acid group at C-1 are the results of oxidative enzymatic reactions. These transformations allow microorganisms to break the chemical stability of the hydrocarbon precursors, introducing functional groups that facilitate further metabolism.

| Biological Precursor | Microorganism (Example) | Resulting Intermediate/Product |

|---|---|---|

| (-)-Menthol | Thauera terpenica | 3,7-dimethyl-5-oxo-octyl-CoA (a related C10 intermediate) ethz.ch |

| Citronellol / Geraniol | Pseudomonas citronellolis | Intermediates of the Atu pathway leading to C8 units nih.gov |

Integration within Broader Biological Metabolic Networks

The pathway that produces this compound is not an isolated process but is fully integrated with the core metabolic networks of the cell. It is a key part of a funneling strategy in catabolism, converting complex, substrate-specific molecules into universal intermediates.

The Acyclic Terpene Utilization (Atu) pathway is directly linked to the Leucine/Isovalerate Utilization (Liu) pathway. researchgate.net Intermediates from terpene degradation are channeled into the Liu pathway, which ultimately yields acetyl-CoA and acetoacetate. researchgate.net These products are central to cellular metabolism:

Acetyl-CoA enters the citric acid (TCA) cycle to generate ATP and reducing equivalents (NADH, FADH2).

Acetoacetate is a ketone body that can be converted back to acetyl-CoA for energy or used in biosynthetic processes.

This integration demonstrates how microorganisms can convert environmental hydrocarbons like plant-derived terpenes into energy and the building blocks necessary for growth and reproduction.

Biological Precursors and Substrates in De Novo Biosynthesis

The formation of this compound is primarily understood as a result of the biotransformation of larger molecules, rather than de novo biosynthesis from simple precursors like acetate. The direct biological substrates are C10 monoterpenoids, which are abundant in nature as components of plant essential oils.

Key precursors include:

Acyclic Monoterpenoids: Geraniol and citronellol are primary substrates for the Atu pathway. nih.govresearchgate.net

Cyclic Monoterpenoids: (-)-Menthol is a well-studied precursor that is degraded by various bacteria. ethz.chbiorxiv.orgnih.gov

Metabolic Pathways and Biological Interactions of 7 Methyl 6 Oxooctanoic Acid

Participation in Fatty Acid Metabolic Cycles

The involvement of 7-Methyl-6-oxooctanoic acid in mainstream metabolism is not as a primary energy source but as a transient product within specific fatty acid degradation cycles. Its formation and subsequent breakdown are part of a specialized sequence of reactions designed to handle methylated fatty acids.

This compound is understood to be an intermediate in the breakdown of pristanic acid (2,6,10,14-tetramethylpentadecanoic acid). wikipedia.org Pristanic acid itself is a major product derived from the α-oxidation of phytanic acid, a branched-chain fatty acid obtained from the human diet through the consumption of dairy products, ruminant fats, and certain fish. hmdb.ca

Due to the presence of methyl groups, phytanic acid cannot be directly degraded by β-oxidation. hmdb.ca It first undergoes α-oxidation in the peroxisome, where it is shortened by one carbon atom to form pristanic acid. researchgate.netnih.gov Pristanic acid, now activated to its coenzyme A (CoA) derivative, pristanoyl-CoA, can be catabolized through a modified peroxisomal β-oxidation pathway. reactome.orgresearchgate.net

This β-oxidation of pristanoyl-CoA proceeds in cycles, with each cycle shortening the fatty acid chain and releasing either acetyl-CoA or propionyl-CoA, depending on the position of the methyl branch. researchgate.net After three cycles of peroxisomal β-oxidation, the remaining acyl-CoA intermediate is 4,8-dimethylnonanoyl-CoA. researchgate.netreactome.org Further degradation of this C11 intermediate is expected to proceed, ultimately leading to the formation of shorter-chain oxo acids like this compound before the chain is completely broken down. The accumulation of phytanic and pristanic acid is a hallmark of several inherited metabolic disorders, including Refsum disease and Zellweger syndrome. wikipedia.orgnih.govnih.gov

| Metabolic Step | Substrate | Key Enzyme(s) | Product(s) | Cellular Location |

|---|---|---|---|---|

| α-Oxidation | Phytanic Acid | Phytanoyl-CoA Hydroxylase (PhyH) | Pristanic Acid | Peroxisome |

| β-Oxidation (Cycle 1) | Pristanoyl-CoA | Branched-chain Acyl-CoA Oxidase, D-Bifunctional Protein | 4,8,12-Trimethyltridecanoyl-CoA, Propionyl-CoA | Peroxisome |

| β-Oxidation (Cycle 2) | 4,8,12-Trimethyltridecanoyl-CoA | Acyl-CoA Oxidase, D-Bifunctional Protein | 2,6,10-Trimethylundecanoyl-CoA, Acetyl-CoA | Peroxisome |

| β-Oxidation (Cycle 3) | 2,6,10-Trimethylundecanoyl-CoA | Acyl-CoA Oxidase, D-Bifunctional Protein | 4,8-Dimethylnonanoyl-CoA, Propionyl-CoA | Peroxisome |

| Further β-Oxidation | 4,8-Dimethylnonanoyl-CoA | Mitochondrial β-oxidation enzymes | Intermediates including This compound | Mitochondrion |

The ω-oxidation pathway represents an alternative, albeit typically minor, route for fatty acid metabolism. nih.gov This pathway involves the oxidation of the terminal methyl (ω) carbon of the fatty acid. nih.gov It becomes more significant when the primary β-oxidation pathway is impaired or overloaded. nih.gov

In the context of Refsum disease, where the α-oxidation of phytanic acid is defective, ω-oxidation serves as a compensatory, low-capacity pathway for its clearance. researchgate.net This process leads to the formation and excretion of dicarboxylic acids, such as 3-methyl-adipic acid. researchgate.net It is plausible that this compound, particularly if its further β-oxidation is blocked, could also be shunted into the ω-oxidation pathway. This would involve the hydroxylation of its terminal methyl group by a cytochrome P450 enzyme, followed by successive oxidations to yield a methyl-branched dicarboxylic acid.

Fatty acids and their metabolites are not merely substrates for energy production; they also function as signaling molecules that regulate gene expression, particularly for genes involved in lipid metabolism. nih.govresearchgate.net Many of these effects are mediated through the activation of nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs). nih.gov

Pristanic acid is a known natural ligand for PPARα, a key transcriptional regulator of genes involved in fatty acid catabolism. wikipedia.org By activating PPARα, pristanic acid can upregulate its own degradation pathway. Given that this compound is a direct downstream metabolite of pristanic acid, it may retain the ability to interact with and modulate the activity of PPARα or other related transcription factors. This would suggest a potential role for this compound in the feedback regulation of lipid metabolism, although direct experimental evidence for this specific function is not yet established. Genetic variations in the enzymes that regulate fatty acid metabolism can significantly alter the profiles of fatty acids in tissues and plasma. nih.gov

Enzyme Substrate and Cofactor Interactions

The metabolism of this compound requires a series of enzymatic reactions, each with specific substrate and cofactor requirements. These interactions ensure the efficient conversion of the fatty acid into smaller, usable energy units.

Before this compound can enter an oxidative pathway, it must first be activated. This initial step is catalyzed by an acyl-CoA synthetase, which converts the fatty acid into its corresponding thioester, 7-methyl-6-oxooctanoyl-CoA, in an ATP-dependent reaction. sci-hub.se Medium-chain acyl-CoA synthetases, located in the mitochondria, are a family of enzymes that exhibit broad substrate specificity and are capable of activating a variety of straight and branched-chain fatty acids. sci-hub.se

Once activated, the subsequent steps of β-oxidation are carried out by a suite of enzymes, including acyl-CoA dehydrogenases. These enzymes also show specificity based on acyl-chain length. Medium-chain acyl-CoA dehydrogenase (MCAD) is responsible for the first dehydrogenation step for fatty acids of medium length. Studies have shown that these dehydrogenases can accommodate branched-chain substrates, though the efficiency may differ from that of straight-chain fatty acids. nih.gov The precise affinity (Km) and catalytic efficiency (kcat) of these enzymes for 7-methyl-6-oxooctanoyl-CoA have not been specifically reported, but they would be expected to fall within the range observed for other medium-chain branched acyl-CoA substrates.

The enzymatic conversion of 7-methyl-6-oxooctanoyl-CoA would follow the canonical steps of the β-oxidation spiral, occurring within the mitochondria. nih.govazregents.edu

Activation: this compound is converted to 7-methyl-6-oxooctanoyl-CoA by a medium-chain acyl-CoA synthetase, requiring ATP and Coenzyme A. researchgate.net

Dehydrogenation: An acyl-CoA dehydrogenase, likely MCAD, catalyzes the formation of a double bond, transferring electrons to FAD to form FADH2.

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group.

Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, with NAD+ acting as the electron acceptor to form NADH.

Thiolysis: A ketoacyl-CoA thiolase cleaves the molecule, releasing either acetyl-CoA or propionyl-CoA (depending on the branch point) and a shortened acyl-CoA chain that can re-enter the cycle.

This sequence of reactions is repeated until the entire fatty acid chain is broken down into smaller acyl-CoA units, which can then enter the citric acid cycle for complete oxidation.

| Enzyme | Abbreviation | Function in the Metabolism of this compound | Required Cofactor(s) |

|---|---|---|---|

| Medium-Chain Acyl-CoA Synthetase | ACSM | Activates the fatty acid to its CoA thioester. | ATP, Coenzyme A, Mg2+ |

| Medium-Chain Acyl-CoA Dehydrogenase | MCAD | First oxidation step (dehydrogenation). | FAD |

| Enoyl-CoA Hydratase | ECHS1 | Hydration of the double bond. | H2O |

| Hydroxyacyl-CoA Dehydrogenase | HADH | Second oxidation step (dehydrogenation). | NAD+ |

| Ketoacyl-CoA Thiolase | ACAT1 | Thiolytic cleavage to release acetyl-CoA/propionyl-CoA. | Coenzyme A |

Comparative Metabolic Analysis with Related Oxo Fatty Acids and Derivatives

The metabolism of this compound is likely to follow pathways established for other branched-chain fatty acids, such as the well-studied phytanic acid and pristanic acid. The presence of a methyl group on the carbon chain of these fatty acids precludes direct metabolism through the conventional beta-oxidation pathway that straight-chain fatty acids undergo. nih.gov Consequently, these compounds are initially processed through alpha-oxidation. nih.govnih.gov

In the case of phytanic acid, a methyl group at the β-carbon position sterically hinders the action of acyl-CoA dehydrogenase, the first enzyme in the beta-oxidation spiral. nih.govresearchgate.net To overcome this, phytanic acid first undergoes alpha-oxidation in the peroxisome, a process that removes one carbon atom from the carboxyl end, yielding pristanic acid. nih.govnih.gov Pristanic acid, with its methyl group now at the α-carbon, can then be metabolized via peroxisomal beta-oxidation. nih.govwikipedia.org

Given that this compound possesses a methyl group at the 7th carbon position, which is distant from the carboxyl group, it may not initially require alpha-oxidation. However, as beta-oxidation proceeds, this methyl group will eventually be positioned at the β-carbon, thus necessitating a similar alpha-oxidation step.

The metabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine also provides a relevant comparison. The catabolism of these amino acids generates branched-chain α-keto acids (BCKAs). nih.govfrontiersin.org These BCKAs can then be oxidatively decarboxylated to form branched-chain acyl-CoA esters, which can subsequently enter fatty acid metabolic pathways. nih.govfrontiersin.org This connection highlights a potential biosynthetic route for branched-chain fatty acids like this compound from amino acid precursors.

The table below provides a comparative overview of the metabolic pathways for this compound and related compounds.

| Compound | Primary Metabolic Pathway(s) | Key Enzymatic Steps | Cellular Location |

| This compound (postulated) | Beta-oxidation followed by Alpha-oxidation | Acyl-CoA synthetase, Acyl-CoA dehydrogenase, Phytanoyl-CoA hydroxylase (postulated for the branched intermediate) | Mitochondria and Peroxisomes |

| Phytanic Acid | Alpha-oxidation followed by Beta-oxidation | Phytanoyl-CoA hydroxylase, 2-hydroxyphytanoyl-CoA lyase | Peroxisomes |

| Pristanic Acid | Peroxisomal Beta-oxidation | Branched-chain acyl-CoA oxidase, Multifunctional protein 2, Thiolase | Peroxisomes, followed by Mitochondria |

| Branched-Chain α-Keto Acids (BCKAs) | Oxidative decarboxylation | Branched-chain α-keto acid dehydrogenase complex (BCKDH) | Mitochondria |

Metabolic Fate and Identification of Biotransformation Products

The metabolic fate of this compound is anticipated to involve a series of enzymatic reactions leading to its breakdown and the generation of smaller, utilizable molecules. Drawing parallels with the metabolism of pristanic acid, this compound would likely first be activated to its coenzyme A (CoA) derivative, 7-methyl-6-oxooctanoyl-CoA.

This activated form would then undergo cycles of beta-oxidation. Each cycle of beta-oxidation shortens the fatty acid chain by two carbons, producing acetyl-CoA and, in the case of branched chains, propionyl-CoA. reactome.orgresearchgate.net The acetyl-CoA can then enter the citric acid cycle for energy production, while propionyl-CoA can be converted to succinyl-CoA, another citric acid cycle intermediate.

Once beta-oxidation reaches the vicinity of the 7-methyl group, the resulting intermediate would likely be a substrate for alpha-oxidation, similar to phytanic acid. This would remove a single carbon, allowing beta-oxidation to resume.

The potential biotransformation products of this compound are outlined in the table below, based on the established metabolism of similar branched-chain fatty acids.

| Biotransformation Step | Intermediate/Product | Description |

| Activation | 7-Methyl-6-oxooctanoyl-CoA | The fatty acid is activated with coenzyme A to enable its entry into metabolic pathways. |

| Initial Beta-Oxidation Cycles | Acetyl-CoA, Propionyl-CoA (from the branched portion) | The fatty acid chain is shortened, releasing two- and three-carbon units for energy production. |

| Alpha-Oxidation (postulated) | 6-Methyl-5-oxoheptanoic acid | A single carbon is removed to bypass the methyl branch, allowing further degradation. |

| Further Beta-Oxidation | Acetyl-CoA, Propionyl-CoA | The remaining carbon chain is further broken down. |

| Final Products | Acetyl-CoA, Propionyl-CoA | These molecules enter central metabolic pathways for energy generation or biosynthesis. |

Advanced Analytical Techniques for Characterization and Detection of 7 Methyl 6 Oxooctanoic Acid

Spectroscopic Analysis in Structural Elucidation

Spectroscopic analysis provides fundamental information regarding the chemical structure of 7-methyl-6-oxooctanoic acid, including its carbon skeleton, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed. Although a specific experimental spectrum for this compound is not publicly available, its expected chemical shifts can be predicted based on established principles and data for similar structures.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The structure of this compound suggests the presence of several distinct proton signals. The protons on the methyl groups of the isopropyl moiety would appear as a doublet, while the methine proton of the isopropyl group would be a multiplet (septet). The methylene (B1212753) groups along the aliphatic chain would exhibit complex splitting patterns (triplets or multiplets) depending on their proximity to the carbonyl groups. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, nine distinct signals are expected. The two carbonyl carbons (one from the ketone and one from the carboxylic acid) would resonate at the lowest field (highest ppm values). The carbons of the aliphatic chain would appear in the intermediate region, while the methyl carbons of the isopropyl group would be found at the highest field (lowest ppm values).

Predicted ¹³C NMR Chemical Shifts for this compound

This table presents predicted chemical shift (δ) values based on typical ranges for the functional groups and carbon environments present in the molecule.

| Carbon Atom Position | Chemical Environment | Predicted Chemical Shift (δ) ppm |

| C1 | Carboxylic Acid (-COOH) | 175-185 |

| C2 | Methylene (-CH₂-COOH) | 30-40 |

| C3 | Methylene (-CH₂-) | 20-30 |

| C4 | Methylene (-CH₂-) | 20-30 |

| C5 | Methylene (-CH₂-C=O) | 35-45 |

| C6 | Ketone (C=O) | 205-220 |

| C7 | Methine (-CH(CH₃)₂) | 35-45 |

| C8, C9 | Methyl (-CH₃) | 15-25 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and obtaining structural information through analysis of its fragmentation patterns. For this compound, with a molecular formula of C₉H₁₆O₃, the exact monoisotopic mass is 172.110 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z 172 would be observed. The molecule contains two carbonyl functional groups—a ketone and a carboxylic acid—which dictate its fragmentation behavior. Key fragmentation pathways include:

Alpha-Cleavage: This is the cleavage of bonds adjacent to the carbonyl groups.

Cleavage next to the ketonic carbonyl (C6) can result in the loss of an isopropyl radical (•CH(CH₃)₂) to yield an acylium ion, or the loss of the pentanoic acid radical.

Cleavage next to the carboxylic acid carbonyl (C1) can involve the loss of the hydroxyl group (•OH, M-17) or the entire carboxyl group (•COOH, M-45).

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the beta-bond, resulting in the loss of a neutral alkene.

The mass spectrum of the isomeric compound 4-oxooctanoic acid shows characteristic fragmentation peaks at m/z 116, 101, 98, 85, and 73, providing a reference for the types of fragments that can be expected from a keto-acid structure. researchgate.net

Predicted Major Fragment Ions in the Mass Spectrum of this compound

This table outlines the likely major fragment ions and their corresponding mass-to-charge ratios (m/z) based on established fragmentation patterns for ketones and carboxylic acids.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 172 | [C₉H₁₆O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 155 | [C₉H₁₅O₂]⁺ | Loss of •OH (M-17) |

| 129 | [C₇H₁₃O₂]⁺ | Loss of •C₃H₃O (alpha-cleavage) |

| 127 | [C₈H₁₅O]⁺ | Loss of •COOH (M-45) |

| 85 | [C₅H₉O]⁺ | Acylium ion from alpha-cleavage at C5-C6 |

| 71 | [C₄H₇O]⁺ | Acylium ion from alpha-cleavage at C7-C6 |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The spectrum of this compound would be characterized by the distinct absorption bands of its carboxylic acid and ketone groups.

The most prominent features would include:

A very broad absorption band in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. libretexts.org

Two strong, sharp absorption bands in the carbonyl region (1800-1650 cm⁻¹). The C=O stretch of the carboxylic acid typically appears around 1730-1700 cm⁻¹, while the C=O stretch of the aliphatic ketone is expected around 1715 cm⁻¹. spectroscopyonline.com The presence of two distinct carbonyls may lead to a broadened or overlapping peak in this region.

C-H stretching vibrations from the alkyl chain and methyl groups would be observed in the 3000-2850 cm⁻¹ region.

A C-O stretching vibration from the carboxylic acid group would appear in the 1320-1210 cm⁻¹ range. libretexts.org

Data from the closely related 2-oxo-octanoic acid shows characteristic C=O stretches for the acidic and ketonic groups at 1740 cm⁻¹ and 1700 cm⁻¹, respectively, in the solid phase, and antisymmetric/symmetric CH₂ and CH₃ stretches between 2955 and 2850 cm⁻¹. rsc.org

Characteristic Infrared Absorption Bands for this compound

This table presents the expected absorption bands and their corresponding wavenumbers based on typical values for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300–2500 (broad) | O–H Stretch | Carboxylic Acid |

| 2960–2850 (sharp) | C–H Stretch | Alkyl (CH₃, CH₂, CH) |

| ~1715 (strong, sharp) | C=O Stretch | Ketone |

| ~1700 (strong, sharp) | C=O Stretch | Carboxylic Acid |

| 1320–1210 (medium) | C–O Stretch | Carboxylic Acid |

| ~960-900 (broad) | O–H Bend (out-of-plane) | Carboxylic Acid |

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are vital for isolating this compound from complex mixtures and for its precise quantification. The choice between liquid or gas chromatography depends on the compound's volatility, polarity, and the analytical requirements.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar, non-volatile compounds like keto acids. Due to its carboxylic acid group, this compound is amenable to reversed-phase HPLC.

A typical HPLC method would involve a C18 stationary phase column, which separates compounds based on their hydrophobicity. A gradient elution mobile phase, commonly starting with a high percentage of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and transitioning to a higher percentage of an organic solvent like acetonitrile (B52724) or methanol (B129727), would be effective for separation.

For sensitive detection, especially at low concentrations, derivatization is often required as the native molecule lacks a strong chromophore for UV detection. Derivatization reagents that react with the keto group, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB) or o-phenylenediamine (B120857) (OPD), can be used to produce highly fluorescent or mass-spectrometry-active products, significantly enhancing detection by fluorescence or mass spectrometry (LC-MS) detectors.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification based on mass spectra. However, this compound is not sufficiently volatile for direct GC analysis due to its polar carboxylic acid and ketone functional groups, which can lead to strong intermolecular interactions and thermal degradation at high temperatures.

Therefore, a crucial derivatization step is necessary to increase its volatility and thermal stability. A common and effective two-step derivatization procedure for keto acids involves:

Methoximation: The ketone group is first protected by reacting it with methoxyamine hydrochloride. This step converts the keto group into a methoxime, which prevents the molecule from undergoing tautomerization into its enol form, thereby avoiding the formation of multiple derivative peaks.

Silylation: Subsequently, the acidic proton of the carboxylic acid group is replaced with a trimethylsilyl (B98337) (TMS) group using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This conversion of the carboxylic acid to a TMS ester drastically reduces the compound's polarity and increases its volatility.

Once derivatized, the compound can be readily separated on a nonpolar or medium-polarity capillary GC column and detected by a mass spectrometer, which provides both quantitative data and a mass spectrum that can be used for structural confirmation. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). These improvements are achieved by using columns packed with smaller sub-2 µm particles, which necessitates instrumentation capable of handling higher backpressures. For the analysis of keto acids like this compound, UPLC is an invaluable separation technique, often coupled with mass spectrometry for detection.

The analysis of short-chain fatty acids and keto acids by UPLC typically involves reverse-phase chromatography. nih.govnih.gov A C18 column is commonly employed, providing effective separation based on the hydrophobicity of the analytes. nih.govresearchgate.net The mobile phase often consists of a gradient mixture of water and an organic solvent like methanol or acetonitrile, with an acid additive such as formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. nih.govchemrxiv.org

Due to the chemical properties of some keto acids, derivatization is a common strategy to enhance their chromatographic retention and detection sensitivity. nih.govresearchgate.net Reagents such as 3-nitrophenylhydrazine (B1228671) (3NPH) or aniline (B41778) can be used to react with the carboxylic acid or ketone functional group, respectively, yielding a derivative with improved chromatographic behavior and detectability. nih.govresearchgate.net The use of UPLC significantly shortens analysis times compared to older methods, with typical runs being as short as 15 minutes or less without compromising chromatographic resolution. mdpi.comspringernature.com

| Parameter | Typical Conditions for Related Keto/Fatty Acid Analysis | Source |

| Instrument | UPLC System (e.g., Waters ACQUITY, Vanquish UHPLC) | nih.govchemrxiv.org |

| Column | Reverse-phase C18 (e.g., Hypersil GOLD C18, 1.9 µm) | nih.govnih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | nih.gov |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | nih.gov |

| Flow Rate | 0.2 - 0.5 mL/min | - |

| Gradient | Optimized gradient from low to high percentage of Mobile Phase B | nih.govresearchgate.net |

| Run Time | 7 - 21 minutes | nih.govspringernature.com |

| Derivatization | Optional, using agents like Aniline or 3-Nitrophenylhydrazine (3NPH) | nih.govresearchgate.net |

High-Resolution Electrospray Ionization Mass Spectrometry in Complex Mixtures

When coupled with a separation technique like UPLC, High-Resolution Mass Spectrometry (HRMS) with an Electrospray Ionization (ESI) source is a powerful tool for the detection and quantification of compounds in complex biological matrices such as plasma, urine, or fecal extracts. nih.govnih.gov ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, minimizing fragmentation and preserving the molecular weight information of the analyte. For carboxylic acids like this compound, negative ionization mode ([M-H]⁻) is often preferred for its high sensitivity. mdpi.com

HRMS analyzers, such as Orbitrap or Time-of-Flight (TOF) systems, provide high mass accuracy and resolution, allowing for the differentiation of analytes with very similar masses. This is crucial in complex mixtures where numerous endogenous compounds may interfere with the target analyte. nih.gov The high mass accuracy enables the determination of the elemental composition of an ion, which greatly increases confidence in its identification.

For this compound (C₉H₁₆O₃, Monoisotopic Mass: 172.110 g/mol ), HRMS can distinguish its molecular ion from other isobaric interferences. ebi.ac.uk The table below lists the predicted accurate masses for common adducts of this compound that could be detected by HR-ESI-MS. uni.lu The specificity of HRMS, particularly when operated in tandem MS (MS/MS) mode, allows for the selection and fragmentation of a specific precursor ion, generating a unique fragmentation pattern that serves as a structural fingerprint for definitive identification and quantification. nih.govresearchgate.net

| Adduct Type | Ion Formula | Predicted m/z | Ionization Mode | Source |

| [M-H]⁻ | [C₉H₁₅O₃]⁻ | 171.1027 | Negative | uni.lu |

| [M+H]⁺ | [C₉H₁₇O₃]⁺ | 173.1172 | Positive | uni.lu |

| [M+Na]⁺ | [C₉H₁₆O₃Na]⁺ | 195.0992 | Positive | uni.lu |

| [M+HCOO]⁻ | [C₁₀H₁₇O₅]⁻ | 217.1081 | Negative | uni.lu |

Applications as Analytical Standards and Reference Materials

The reliability of any quantitative analytical method hinges on the availability and proper use of high-purity analytical standards and reference materials. This compound, when synthesized to a high degree of purity, serves as a critical reference material for the development and validation of analytical methods. achemtek.com

Its applications in this context include:

Method Development: A pure standard is essential for optimizing chromatographic conditions (e.g., retention time) and mass spectrometer parameters (e.g., ion transitions for MS/MS).

Calibration and Quantification: An analytical standard is used to prepare a series of solutions of known concentrations to generate a calibration curve. This curve allows for the accurate quantification of this compound in unknown samples by comparing the instrument response of the sample to that of the standards.

Quality Control: Reference materials are used as quality control (QC) samples to ensure the accuracy, precision, and reproducibility of the analytical run over time. nih.gov

Isotope Dilution Mass Spectrometry: For the most accurate quantification, a stable isotope-labeled version of this compound (e.g., containing ¹³C or ²H) can be synthesized and used as an internal standard. nih.gov This internal standard is added to a sample at a known concentration at the beginning of the sample preparation process. Because the stable isotope-labeled standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization effects, correcting for variations in sample extraction, recovery, and matrix effects, thereby providing highly accurate and precise quantification. nih.govnih.gov

The use of this compound as a reference standard is fundamental for achieving the high levels of accuracy and reliability required in metabolomics and clinical chemistry research.

Computational and Theoretical Investigations of 7 Methyl 6 Oxooctanoic Acid

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations serve as powerful computational tools to investigate the behavior of molecules at an atomic level. While specific studies focusing exclusively on 7-methyl-6-oxooctanoic acid are not extensively documented in publicly available literature, the principles and methodologies applied to similar fatty acid derivatives and keto acids provide a strong framework for understanding its molecular characteristics. These simulations can offer insights into the molecule's structural flexibility, its interactions with biological macromolecules, and its conformational landscape.

Enzyme-Substrate Binding Mode Simulations

Understanding how this compound interacts with enzymes is critical, particularly as it is an intermediate in biotin (B1667282) biosynthesis. illinois.edunih.gov Enzyme-substrate binding simulations can predict the preferred orientation of the substrate within the enzyme's active site, a key determinant of catalytic activity. These simulations often involve docking the substrate into a known enzyme structure and then running molecular dynamics simulations to refine the binding pose and calculate binding affinities.

In the context of biotin synthesis, enzymes such as 7-keto-8-aminopelargonic acid (KAPA) synthase are of particular interest. nih.gov Simulations could elucidate the specific interactions between this compound (or its activated CoA thioester) and the amino acid residues in the active site. Key interactions would likely involve hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the alkyl chain. The branched methyl group could also play a significant role in orienting the substrate correctly for the subsequent enzymatic reaction. Studies on other enzyme systems, such as the branched-chain 2-oxo acid dehydrogenase complex, have demonstrated the importance of specific binding between catalytic components, which can be explored through computational methods. nih.gov

Table 1: Key Parameters in Enzyme-Substrate Binding Simulations

| Parameter | Description | Relevance to this compound |

| Binding Affinity | The strength of the interaction between the substrate and the enzyme. | A higher affinity suggests a more stable enzyme-substrate complex. |

| Binding Pose | The orientation and conformation of the substrate within the active site. | The correct pose is essential for catalysis to occur. |

| Interaction Hotspots | Key amino acid residues that contribute significantly to binding. | Identifying these can guide the design of enzyme inhibitors or variants. |

| Solvation Energy | The energy change associated with the desolvation of the substrate and active site upon binding. | An important component of the overall binding free energy. |

Conformational Analysis and Stability Predictions

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound would involve identifying the most stable (lowest energy) arrangements of its atoms. This can be achieved through various computational methods, including systematic or stochastic searches of the conformational space.

The flexibility of the octanoic acid chain allows for numerous possible conformations. However, certain conformations will be more energetically favorable than others due to factors like steric hindrance and intramolecular interactions. The presence of the ketone group at the 6-position and the methyl group at the 7-position will influence the preferred conformations of the alkyl chain. Computational studies on other fatty acids have shown that they can adopt various folded and extended structures, and similar principles would apply to this compound. nih.gov Stability predictions can be made by calculating the relative energies of different conformers.

Table 2: Predicted Conformational Features of this compound

| Feature | Predicted Influence on Conformation |

| Carboxylic Acid Group | Can form intramolecular hydrogen bonds, potentially leading to more compact structures. |

| Ketone Group | The sp2 hybridization of the carbonyl carbon will create a planar region, influencing the local geometry of the chain. |

| Branched Methyl Group | Will introduce steric constraints, limiting the rotational freedom around the C6-C7 bond. |

| Alkyl Chain | The hydrophobic nature of the chain will favor conformations that minimize exposure to water in aqueous environments. |

Structure-Activity Relationship (SAR) Prediction through Computational Methods

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a molecule like this compound, QSAR could be used to predict its activity as a substrate for enzymes in the biotin synthesis pathway or to design inhibitors of these enzymes.

Table 3: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Type | Example | Relevance to this compound |

| Electronic | HOMO/LUMO energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Steric | Molecular Volume | Influences how well the molecule fits into an enzyme's active site. |

| Hydrophobic | LogP | Predicts the molecule's partitioning between aqueous and lipid environments, affecting its bioavailability. |

| Topological | Connectivity Indices | Describe the branching and connectivity of the atoms in the molecule. |

Quantum Chemical Calculations for Understanding Reaction Mechanisms

Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed insights into the electronic structure of molecules and the mechanisms of chemical reactions. For this compound, these calculations could be used to understand the key steps in its enzymatic transformations.

For example, in the biotin synthesis pathway, this compound is a precursor to dethiobiotin (B101835). Quantum chemical calculations could be used to model the transition states of the enzymatic reactions involved in this conversion, helping to elucidate the reaction mechanism at a fundamental level. These calculations can determine the activation energies of different reaction pathways, providing a theoretical basis for understanding the catalytic efficiency of the enzymes involved. The principles of such calculations are widely applied in understanding organic reaction mechanisms, such as the acyloin condensation and the decarboxylation of α-oxo carboxylic acids. wikipedia.orgbspublications.netblogspot.comorganic-chemistry.orgpw.liveorganic-chemistry.org

Table 4: Applications of Quantum Chemical Calculations

| Application | Description | Potential Insights for this compound |

| Geometry Optimization | Finding the lowest energy structure of the molecule. | Provides an accurate 3D structure for further analysis. |

| Transition State Search | Locating the highest energy point along a reaction pathway. | Helps to understand the energy barrier of a reaction and the mechanism. |

| Calculation of Reaction Energies | Determining the overall energy change of a reaction. | Predicts whether a reaction is thermodynamically favorable. |

| Analysis of Electronic Properties | Calculating properties like charge distribution and molecular orbitals. | Provides insights into the reactivity of different parts of the molecule. |

Research Applications and Future Directions for 7 Methyl 6 Oxooctanoic Acid

Utility as a Biochemical Research Tool for Metabolic Studies

7-Methyl-6-oxooctanoic acid, as a structurally distinct oxo fatty acid, holds potential as a valuable tool in biochemical research for dissecting metabolic pathways. While direct studies employing this specific molecule as a metabolic probe are not extensively documented, its utility can be inferred from the broader understanding of fatty acid metabolism. The metabolism of fatty acids is a cornerstone of energy homeostasis, and alterations in these pathways are linked to numerous disease states. physiology.orgnih.gov The introduction of a modified fatty acid like this compound into a biological system could serve to trace the flux through various metabolic routes, including beta-oxidation and pathways involving ketone body metabolism. nih.govnih.gov

The methyl group and the ketone function introduce unique structural features that can be tracked using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to follow its metabolic fate and identify the enzymes that act upon it. Such studies can provide insights into the substrate specificity of enzymes involved in fatty acid catabolism and help to identify novel metabolic intermediates.

Key Research Questions Addressable with this compound:

| Research Question | Potential Application of this compound |

| What is the impact of branched-chain fatty acids on mitochondrial function? | Used as a substrate to assess the efficiency of beta-oxidation and its effect on the electron transport chain. |

| How are oxo fatty acids detoxified and eliminated from cells? | Tracing its metabolic conversion to identify detoxification pathways and transport mechanisms. |

| Does it serve as a signaling molecule? | Investigating its potential to activate nuclear receptors or other signaling pathways involved in metabolic regulation. |

Investigation of Enzymatic Processes and Pathway Elucidation

The structure of this compound makes it an intriguing substrate for studying various enzymatic processes, particularly those involved in the biosynthesis of essential cofactors. A closely related compound, 7-keto-8-aminopelargonic acid (KAPA), is a known intermediate in the biosynthesis of biotin (B1667282) (vitamin B7). dntb.gov.ua The enzymatic machinery responsible for biotin synthesis, particularly the enzymes that recognize and process the seven-carbon pimelic acid backbone, could potentially interact with this compound. nih.govillinois.edunih.govasm.org

By using this compound as a substrate or a competitive inhibitor in enzyme assays, researchers can probe the active sites of these enzymes and elucidate their mechanisms of action. For instance, transaminases, which are key enzymes in amino acid and keto acid metabolism, could potentially act on the ketone group of this compound, although their specificity for such a substrate would need to be determined. nih.govmdpi.comallresearchjournal.comnih.gov Such studies would be invaluable for understanding the broader substrate tolerance of these enzyme families and for identifying new biocatalysts for industrial applications.

Exploration in Biosynthetic Pathway Discovery and Characterization

The study of how organisms synthesize natural products is a rich field of research, and molecules like this compound can be instrumental in these discoveries. The biosynthesis of many complex natural products, particularly polyketides, involves the use of short-chain carboxylic acid starter and extender units. nih.govnih.govsyr.eduresearchgate.netscilit.com Introducing an unusual building block like this compound into a microbial culture that produces polyketides could lead to the formation of novel, "unnatural" natural products.

The analysis of these new compounds can provide significant insights into the flexibility and substrate specificity of the polyketide synthase (PKS) enzymes. This approach, often termed "mutasynthesis" or "precursor-directed biosynthesis," is a powerful tool for both discovering new bioactive molecules and for characterizing the intricate enzymatic assembly lines responsible for their production. The unique structural features of this compound would serve as a clear label, allowing researchers to trace its incorporation and understand the downstream enzymatic modifications.

Precursor for the Synthesis of Complex Bioactive Molecules

This compound and its derivatives represent valuable starting materials for the chemical synthesis of more complex and biologically active molecules. The presence of both a carboxylic acid and a ketone functional group provides two distinct points for chemical modification, making it a versatile building block.

A notable example of the synthetic utility of related oxo-octanoic acid derivatives is in the synthesis of (R)-(+)-α-lipoic acid, a potent antioxidant and an essential cofactor for several mitochondrial enzyme complexes. google.comgoogle.comwikipedia.orgnewdrugapprovals.org Synthetic routes have been developed that utilize derivatives of 6-oxooctanoic acid as key intermediates. rsc.org The methodology employed in these syntheses could potentially be adapted to use this compound as a starting material for the synthesis of novel lipoic acid analogs with potentially unique biological activities. Furthermore, the carbon skeleton of this compound could be elaborated to create a variety of natural product analogs and other bioactive compounds. nih.govnih.govresearchgate.net

Potential Bioactive Molecules Derivable from this compound:

| Class of Bioactive Molecule | Potential Synthetic Application |

| Lipoic Acid Analogs | Modification of the lipoic acid structure to enhance its antioxidant or enzymatic cofactor activities. |

| Polyketide-like Molecules | Use as a starter unit in biomimetic syntheses of polyketide natural products. nih.govnih.govsyr.eduresearchgate.netscilit.com |

| Pheromones and Signaling Molecules | The branched-chain fatty acid structure is a common motif in insect pheromones and other signaling molecules. |

Emerging Areas of Research in Oxo Fatty Acid Biology and Metabolism

The field of lipidomics is rapidly expanding, and with it, the appreciation for the diverse biological roles of modified fatty acids, including oxo fatty acids. While historically viewed primarily as intermediates in catabolic pathways, there is growing evidence that these molecules can act as important signaling molecules, modulating inflammation, gene expression, and other cellular processes. agriculturejournals.cznih.govgerli.com

Ketone bodies, which share the ketone functional group with this compound, are now recognized not only as metabolic fuels but also as key signaling molecules with profound effects on cellular function and organismal physiology. physiology.orgnih.govnih.govmdpi.com Research in this area is uncovering novel roles for these molecules in a variety of contexts, from cardiovascular health to neurodegenerative diseases.

Future research on this compound is likely to focus on its potential role in these emerging areas. Investigating its ability to interact with cellular receptors, its impact on inflammatory pathways, and its potential as a modulator of epigenetic modifications are all promising avenues for future exploration. The unique structural features of this compound may confer specific biological activities that distinguish it from other oxo fatty acids, making it a target of interest for understanding the complex language of lipid-based cellular communication. nih.govacs.org

Q & A

Q. How can 7-Methyl-6-oxooctanoic acid be synthesized and characterized in a laboratory setting?

- Methodological Answer : A common synthesis route involves reacting this compound with thionyl chloride (SOCl₂) to form the acyl chloride intermediate, followed by amidation with dimethylamine to yield derivatives like N,N-Dimethyl-7-methyl-6-oxooctanamide (43% yield). Characterization should include:

- IR spectroscopy to confirm carbonyl stretches (e.g., 1713 cm⁻¹ for ketone, 1644 cm⁻¹ for amide) .

- Multinuclear NMR (¹H and ¹³C) to verify structural integrity. Key signals include δ 2.55 (septet, 1H) for the methyl-branched chain and δ 214.6 ppm for the ketone carbon .

- High-Resolution Mass Spectrometry (HRMS) to validate molecular formula (e.g., C₁₁H₂₁NO₂, observed m/z 199.1571) .

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent oxidation or moisture absorption .

- Handling : Use PPE (gloves, lab coat, chemical-resistant goggles) and work in a fume hood to minimize inhalation/contact risks. Avoid incompatible materials like strong bases or oxidizing agents, though specific incompatibilities require further study .

- Stability Monitoring : Conduct periodic FT-IR or NMR analyses to detect degradation products (e.g., hydrolysis of the ketone group) .

Q. How should researchers design experiments to investigate the reactivity of this compound under varying conditions?

- Methodological Answer :

- Variable Selection : Test reactivity across pH ranges (acidic/neutral/basic), temperatures (25–80°C), and solvents (polar aprotic vs. protic) to identify kinetic and thermodynamic control pathways.

- Control Experiments : Include blank reactions (without substrate) and use internal standards (e.g., deuterated analogs) for quantitative analysis .

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthetic procedures, spectroscopic data, and purity validation (>95% by HPLC) in the main text or supplementary materials .

Advanced Research Questions

Q. What advanced analytical techniques are recommended for elucidating the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., metal complexes) to confirm stereochemistry and intermolecular interactions .

- Computational Modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity sites .

- Dynamic Nuclear Polarization (DNP) NMR : Enhance sensitivity for studying low-concentration intermediates in catalytic cycles .

Q. How can researchers address contradictions in spectral data when characterizing derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., Gaussian-based chemical shift calculations) .

- Isotopic Labeling : Use ¹³C-labeled substrates to trace carbon connectivity and resolve ambiguous peaks .

- Collaborative Reproducibility : Share raw data (e.g., FID files) via repositories like Zenodo for independent verification .

Q. What strategies are effective in studying the mechanistic pathways of reactions involving this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites to infer rate-determining steps .

- In Situ Monitoring : Employ stopped-flow UV-Vis or real-time mass spectrometry to capture transient intermediates .

- Mechanistic Probes : Introduce steric or electronic modifiers (e.g., methyl groups, electron-withdrawing substituents) to perturb reaction trajectories .

Q. How can computational modeling be integrated with experimental data to predict the behavior of this compound in novel reactions?

- Methodological Answer :

- Hybrid QM/MM Simulations : Model enzyme-catalyzed reactions (e.g., ketone reduction) by combining quantum mechanics for active sites and molecular mechanics for protein environments .

- Machine Learning (ML) : Train models on existing kinetic data to predict reaction outcomes under untested conditions (e.g., solvent mixtures) .

- Validation Protocols : Ensure computational predictions align with experimental yields and selectivity metrics (e.g., enantiomeric excess) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.